2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 4-methoxybenzenesulfonyl group and an acetamide moiety attached to a 3-methylphenyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 4-Methoxybenzenesulfonyl Group: This step involves sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Acetamide Moiety: The final step includes the acylation of the piperidine derivative with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating receptor-ligand interactions and signal transduction pathways.
Chemical Biology: It serves as a probe to study enzyme activity and protein interactions.
Industrial Applications: The compound’s derivatives are used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
- 4-methoxybenzenesulfonyl chloride
- 3-methylphenylacetyl chloride
Uniqueness
Compared to similar compounds, 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a piperidine ring with a methoxybenzenesulfonyl group and an acetamide moiety makes it particularly versatile in medicinal chemistry applications, offering a balance of hydrophobic and hydrophilic characteristics that enhance its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-6-5-7-17(14-16)22-21(24)15-18-8-3-4-13-23(18)28(25,26)20-11-9-19(27-2)10-12-20/h5-7,9-12,14,18H,3-4,8,13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJMVAHBGRGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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